molecular formula C20H26N4O2S B2945068 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(3-phenylpropyl)ethanediamide CAS No. 899994-15-1

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2945068
CAS No.: 899994-15-1
M. Wt: 386.51
InChI Key: PVAXTMOTTBTFMC-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, drug discovery, and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(3-phenylpropyl)ethanediamide can be achieved through various synthetic strategies. One common approach involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization to introduce the thieno and phenylpropyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(3-phenylpropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide
  • N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(4-chlorophenyl)methyl)ethanediamide

Uniqueness

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(3-phenylpropyl)ethanediamide is unique due to its specific structural features, such as the presence of the thieno[3,4-c]pyrazole core and the phenylpropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-20(2,3)24-17(15-12-27-13-16(15)23-24)22-19(26)18(25)21-11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAXTMOTTBTFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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